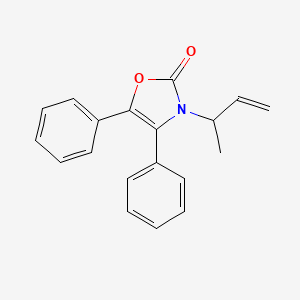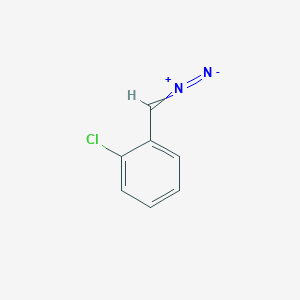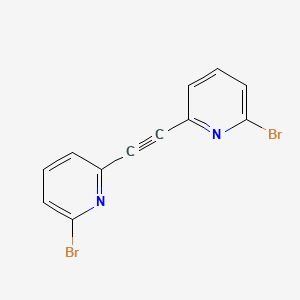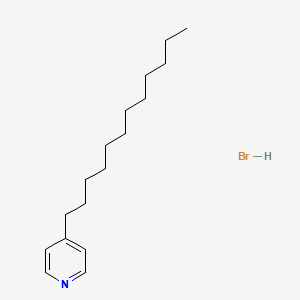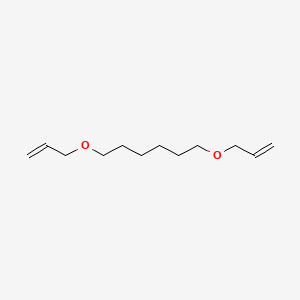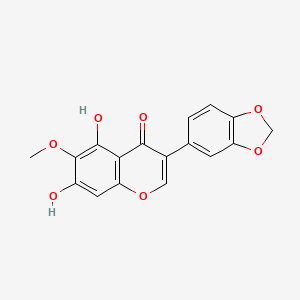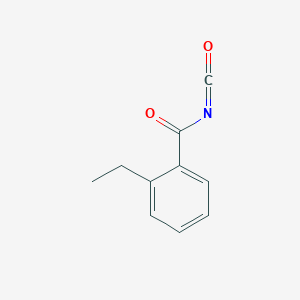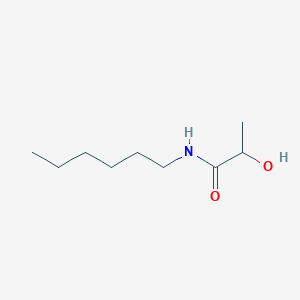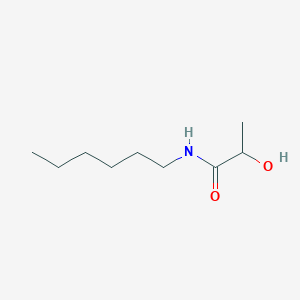![molecular formula C15H16O7 B14432530 [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid CAS No. 79339-17-6](/img/structure/B14432530.png)
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. Its intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring with hydroxyl groups can be synthesized through electrophilic aromatic substitution reactions, where hydroxyl groups are introduced using reagents like phenol and sulfuric acid.
Cyclopentyl Ring Formation: The cyclopentyl ring with a ketone group can be synthesized through cyclization reactions involving appropriate precursors such as cyclopentanone.
Coupling Reactions: The phenyl and cyclopentyl intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the desired compound.
Introduction of Propanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the cyclopentyl ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, while the ketone group in the cyclopentyl ring can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar phenyl ring substitution but lacks the cyclopentyl and propanedioic acid moieties.
Cyclopentanone: Contains the cyclopentyl ring with a ketone group but lacks the phenyl and propanedioic acid moieties.
Malonic acid: Contains the propanedioic acid moiety but lacks the phenyl and cyclopentyl rings.
Uniqueness
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is unique due to its combination of a phenyl ring with hydroxyl groups, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
特性
CAS番号 |
79339-17-6 |
|---|---|
分子式 |
C15H16O7 |
分子量 |
308.28 g/mol |
IUPAC名 |
2-[(2,4-dihydroxyphenyl)-(2-oxocyclopentyl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H16O7/c16-7-4-5-9(11(18)6-7)12(8-2-1-3-10(8)17)13(14(19)20)15(21)22/h4-6,8,12-13,16,18H,1-3H2,(H,19,20)(H,21,22) |
InChIキー |
LDASNKDNQPFEFD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)C(C2=C(C=C(C=C2)O)O)C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


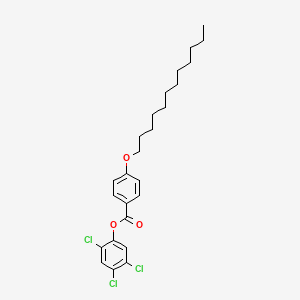
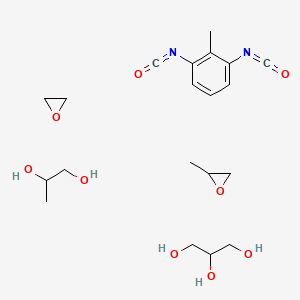
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

